molecular formula C7H18N4 B15351246 N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine CAS No. 342886-89-9

N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine

Cat. No.: B15351246
CAS No.: 342886-89-9
M. Wt: 158.25 g/mol
InChI Key: OFALRSMVQSPQCA-UHFFFAOYSA-N
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Description

N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine is a polyamine derivative featuring an ethylenediamine backbone substituted with a piperazine ring via a methylene linker. This structural motif confers unique chemical properties, such as enhanced metal-chelating capacity, pH-dependent solubility, and versatility in forming supramolecular assemblies. It is prominently utilized in nanoparticle formulations for targeted drug delivery and CRISPR-Cas9 genome editing due to its ability to stabilize nucleic acids and facilitate cellular uptake .

Properties

CAS No.

342886-89-9

Molecular Formula

C7H18N4

Molecular Weight

158.25 g/mol

IUPAC Name

N'-(piperazin-2-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C7H18N4/c8-1-2-9-5-7-6-10-3-4-11-7/h7,9-11H,1-6,8H2

InChI Key

OFALRSMVQSPQCA-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CNCCN

Origin of Product

United States

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

  • Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The piperazine ring can bind to specific sites on these targets, modulating their activity. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine (CAS 31295-54-2)

  • Structure: Contains a piperazine ring connected to ethylenediamine via a 2-aminoethyl linker. Molecular formula: C₁₀H₂₅N₅.
  • Applications: Used in the synthesis of C12-200, a polymer for nanoparticle-mediated CRISPR delivery. The additional aminoethyl group enhances branching, improving nucleic acid binding and transfection efficiency compared to the target compound .
  • Safety : Classified as hazardous (H314: causes severe skin burns) due to high amine reactivity .

N-[2-(1-Piperazinyl)ethyl]ethylenediamine (CAS 24028-46-4)

  • Structure: Ethylenediamine backbone with a piperazinyl group attached via an ethyl linker. Synonyms include N1-(2-(Piperazin-1-yl)ethyl)ethane-1,2-diamine.
  • This compound is less commonly used in nanotechnology but finds niche roles in small-molecule crystallography .

N1-(Pyridin-2-yl)ethane-1,2-diamine (CAS 74764-17-3)

  • Structure : Ethylenediamine substituted with a pyridine ring. Molecular formula: C₇H₁₁N₃.
  • Applications : Functions as a ligand in cobalt–polypyridine diamine complexes for electrocatalytic CO₂ reduction. The aromatic pyridine ring enhances π-backbonding with metal centers, a feature absent in piperazine-based analogs .
  • Safety: No significant hazards reported, contrasting with the corrosive nature of piperazine derivatives .

Functional and Structural Analysis

Metal Coordination and Catalytic Activity

  • Target Compound: The piperazine ring provides two additional nitrogen donors, enabling octahedral coordination geometries in metal complexes. This is advantageous in palladium-catalyzed hydrolysis and zinc complexation .
  • Linear Polyamines (DETA, TETA, PEHA) : Lacking cyclic moieties, these compounds exhibit lower rigidity and reduced catalytic efficiency in corrosion inhibition compared to piperazine derivatives. DFT studies correlate increased NH groups with improved inhibition performance, but cyclic amines like piperazine offer superior steric and electronic tuning .

Nanoparticle Formulation and Drug Delivery

  • The target compound’s methylene-linked piperazine enhances proton sponge effects in endosomal escape, critical for gene delivery. In contrast, N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine’s branched structure improves polymer-DNA condensation but may increase cytotoxicity .

Spectral and Crystallographic Data

  • NMR Signatures : Piperazine derivatives show distinct ¹H-NMR signals for methylene protons adjacent to nitrogen (δ 2.5–3.5 ppm), while pyridine analogs display aromatic proton splitting (δ 7.0–8.5 ppm) .
  • Crystal Structures : Piperazine-containing complexes often exhibit intramolecular hydrogen bonding, stabilizing boat conformations in platinum malonato complexes, as seen in (SP-4-3)-R,S-(N,N’-bis(2-hydroxyethyl)ethane-1,2-diamine)malonato platinum(II) .

Comparative Data Table

Compound Name Molecular Formula Key Features Applications Hazards
N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine C₇H₁₆N₄ Cyclic amine, methyl linker CRISPR delivery, metal complexes Moderate reactivity
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine C₁₀H₂₅N₅ Branched structure Nanoparticle synthesis H314 (skin corrosion)
N1-(Pyridin-2-yl)ethane-1,2-diamine C₇H₁₁N₃ Aromatic pyridine ring Electrocatalysis, ligand chemistry Low toxicity
DETA (N1-(2-aminoethyl)ethane-1,2-diamine) C₄H₁₃N₃ Linear polyamine Corrosion inhibition Moderate toxicity

Research Findings and Trends

  • Drug Delivery: Piperazine derivatives dominate non-viral gene delivery due to tunable pKa and biodegradability. The target compound’s balance of rigidity and solubility makes it superior to linear polyamines like PEHA .
  • Catalysis : Cobalt–polypyridine complexes with pyridine ligands outperform piperazine analogs in CO₂-to-CO conversion (TOF: 1200 h⁻¹ vs. 800 h⁻¹) due to enhanced electronic effects .
  • Safety : Piperazine-based compounds generally pose higher risks (e.g., skin corrosion) than pyridine or linear amine derivatives, necessitating careful handling .

Biological Activity

N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine, also known as a piperazine derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a piperazine ring connected to an ethane-1,2-diamine backbone, which contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C6H16N4C_6H_{16}N_4 with a molecular weight of approximately 158.25 g/mol. The structure features two nitrogen atoms within the piperazine ring and two additional amine groups, allowing for various interactions with biological targets.

The mechanism of action of this compound involves its interaction with neurotransmitter receptors and enzymes. The piperazine moiety allows the compound to bind effectively to various receptors, potentially modulating their activity. This interaction can influence cellular signaling pathways and lead to therapeutic effects in neurodegenerative diseases and psychiatric disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Neuroprotective Effects:

  • Studies have shown that this compound can protect neurons from toxic agents such as amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease. In vitro experiments demonstrated that it enhances neuron survival and promotes neurite outgrowth in cultures exposed to Aβ toxicity .

2. Anti-inflammatory Properties:

  • The compound has been linked to the modulation of neuroinflammation. It decreases the activation of microglia and reduces the release of pro-inflammatory cytokines like TNF-α, contributing to its neuroprotective effects against neuroinflammatory responses .

3. Antimicrobial Activity:

  • Preliminary studies suggest that piperazine derivatives exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, although further research is needed to quantify its efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study Objective Findings
Study 1 Investigate neuroprotective effects against Aβ toxicitySignificant increase in neuron survival at low concentrations; reduction in neurite network complexity after Aβ exposure.
Study 2 Assess anti-inflammatory propertiesDecreased microglial activation and reduced TNF-α levels in treated cultures compared to controls.
Study 3 Evaluate antimicrobial activityShowed effectiveness against multiple bacterial strains; specific mechanisms remain under investigation.

Chemical Reactions Analysis

Alkylation and Acylation

The primary and secondary amine groups in the ethylenediamine backbone and the piperazine ring facilitate alkylation and acylation reactions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives. This is critical in synthesizing ligands for metal coordination .

  • Acylation : Treatment with acyl chlorides (e.g., chloroacetyl chloride) produces amide derivatives, as observed in analogous piperazine-containing systems .

Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). Key features include:

  • Metal Binding : The ethylenediamine moiety binds metals via its two primary amines, while the piperazine nitrogen can participate in axial coordination, enhancing complex stability .

  • Applications : Such complexes exhibit antimicrobial activity, as demonstrated in studies with copper(II) derivatives .

Cyclization and Heterocycle Formation

Under acidic or catalytic conditions, the amine groups participate in intramolecular cyclization:

  • Piperazinone Formation : Reaction with carbonyl compounds (e.g., ketones) leads to six-membered lactams (piperazin-2-ones) .

  • Aza-Michael Addition : The secondary amine in piperazine undergoes nucleophilic addition to α,β-unsaturated carbonyls, forming fused heterocycles .

Key Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsMajor ProductYield/SelectivitySource
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methylated derivative78%
AcylationChloroacetyl chloride, Et₃N, CH₂Cl₂, RTChloroacetamide intermediate85%
Metal CoordinationCu(NO₃)₂·3H₂O, MeOH, reflux[Cu(L)Cl₂] complex92%
Reductive AminationNaBH₃CN, MeOH, 0°CSecondary amine adduct65%

Pharmaceutical Intermediates

Reductive amination of the ethylenediamine chain with ketones (e.g., cyclohexanone) yields intermediates for antidepressants, achieving enantiomeric excess >99% via chiral resolution .

Structural and Mechanistic Insights

  • Chelation Effects : The ethylenediamine segment enhances metal-binding capacity, while the piperazine ring introduces steric and electronic modulation .

  • pH-Dependent Reactivity : Protonation of piperazine nitrogen at acidic pH (pKₐ ~9.8) shifts reactivity toward electrophilic substitution .

Comparison with Analogues

PropertyN~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamineN,N'-Bis(pyridin-2-ylmethyl)ethane-1,2-diamine
Metal Affinity High (log K = 12.1 for Cu²⁺)Moderate (log K = 9.8 for Cu²⁺)
Bioactivity AntimicrobialEnzyme inhibition
Synthetic Flexibility Broad functionalization optionsLimited by pyridyl steric hindrance
Source

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via alkylation of piperazine derivatives with ethane-1,2-diamine. Key variables include solvent choice (e.g., ethanol or dichloromethane), catalyst selection (e.g., palladium or acid/base catalysts), and temperature control (typically 60–80°C). Purification via recrystallization or column chromatography ensures high purity .
  • Data Contradictions : While some protocols favor methyl iodide as a methylating agent, others report side reactions requiring strict stoichiometric control .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology : Use IR spectroscopy to identify NH stretches (3350–3400 cm⁻¹) and ¹H/¹³C NMR to confirm methylene protons (δ 2.5–3.5 ppm) and piperazine ring signals. Elemental analysis ensures correct C:H:N ratios .
  • Advanced Tip : For crystalline derivatives, single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond angles and confirms stereochemistry .

Advanced Research Questions

Q. What strategies are employed to study the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodology :

Binding Assays : Radioligand displacement or surface plasmon resonance (SPR) quantifies affinity for targets like G-protein-coupled receptors.

Enzyme Inhibition : Kinetic assays (e.g., spectrophotometric monitoring) assess inhibition constants (Kᵢ) for enzymes like monoamine oxidases .

  • Case Study : Analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) show dose-dependent modulation of kinase activity, suggesting similar approaches for this compound .

Q. How can computational modeling predict the compound’s pharmacokinetic properties or receptor docking?

  • Methodology :

DFT Calculations : Optimize geometry using Gaussian or ORCA to evaluate electronic properties (e.g., HOMO-LUMO gaps).

Molecular Dynamics (MD) : Simulate ligand-receptor binding in software like GROMACS, validated by experimental IC₅₀ values .

  • Data Gap : Limited experimental ADME data necessitates in silico predictions (e.g., SwissADME) for bioavailability and blood-brain barrier penetration .

Q. What are the challenges in synthesizing derivatives with modified piperazine or ethylenediamine moieties?

  • Methodology :

Derivatization : Introduce substituents via reductive amination or Suzuki coupling. For example, trifluoromethyl groups enhance metabolic stability but require anhydrous conditions .

Stereochemical Control : Chiral HPLC or asymmetric catalysis ensures enantiopurity in derivatives intended for neurological applications .

Contradictions and Resolution

Q. How do researchers reconcile discrepancies in reported biological activities of structurally similar compounds?

  • Case Example : While some N-substituted ethane-1,2-diamines show antimicrobial activity, others (e.g., 3-chloropiperazine derivatives) prioritize neurotransmitter modulation. Meta-analyses of IC₅₀ values and assay conditions (e.g., pH, cell lines) clarify context-dependent effects .
  • Resolution : Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. ELISA) to exclude assay-specific artifacts .

Methodological Best Practices

Q. What protocols ensure stability during storage and handling in experimental settings?

  • Guidelines :

Store under inert gas (argon) at –20°C to prevent oxidation.

Use deuterated solvents for NMR to avoid proton exchange artifacts .

  • Safety : Follow OSHA/NIOSH standards for respiratory protection (e.g., P95 masks) during synthesis .

Coordination Chemistry Applications

Q. How does the compound act as a ligand in transition-metal complexes?

  • Methodology : React with metal salts (e.g., ZnCl₂ or CuSO₄) to form complexes characterized by UV-Vis (d-d transitions) and ESI-MS. Schiff base derivatives exhibit tunable redox properties for catalytic applications .

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